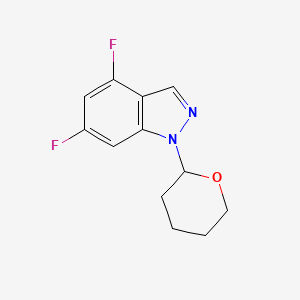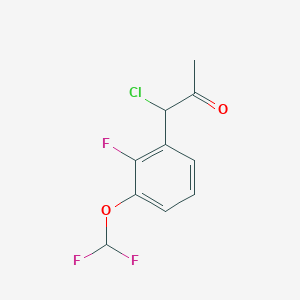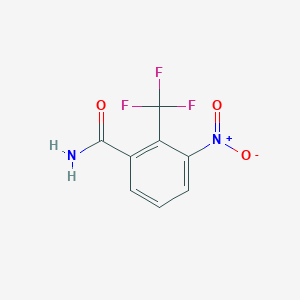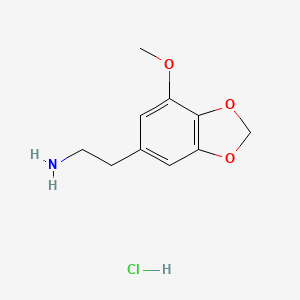
Lophophine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lophophine hydrochloride, also known as 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride, is a putative psychedelic and entactogen drug of the methylenedioxyphenethylamine class. It is closely related to mescaline and MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is the α-demethylated homologue of MMDA and has been suggested to be a natural constituent of peyote (Lophophora williamsii) due to its role as a chemical intermediate in the biosynthesis of several tetrahydroisoquinolines present in this cactus species .
Vorbereitungsmethoden
The synthesis of Lophophine hydrochloride involves several steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with the appropriate benzodioxole derivative.
Methoxylation: The benzodioxole derivative undergoes methoxylation to introduce the methoxy group at the desired position.
Amine Introduction: The methoxylated intermediate is then subjected to a reaction with an appropriate amine to introduce the ethanamine side chain.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
Lophophine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ethanamine side chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lophophine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of methylenedioxyphenethylamine derivatives.
Biology: Research on its effects on serotonin receptors and its potential as a psychedelic agent.
Medicine: Investigations into its potential therapeutic uses, including mood elevation and euphoria without causing nausea.
Wirkmechanismus
The mechanism of action of Lophophine hydrochloride is not fully understood, but it is believed to involve agonism at serotonin 5-HT2A receptors, similar to other psychedelic drugs like LSD and mescaline. This interaction leads to the modulation of neurotransmitter release and the alteration of perception, mood, and cognition .
Vergleich Mit ähnlichen Verbindungen
Lophophine hydrochloride is similar to other compounds in the methylenedioxyphenethylamine class, including:
Mescaline: Known for its hallucinogenic properties, mescaline is a naturally occurring psychedelic found in peyote.
MMDA: A synthetic psychedelic with similar effects to mescaline but with a different chemical structure.
2C-B: Another synthetic psychedelic with a methoxy group and a methylenedioxy group on the phenethylamine backbone.
This compound is unique in its specific substitution pattern and its potential natural occurrence in certain cacti .
Eigenschaften
CAS-Nummer |
77158-52-2 |
|---|---|
Molekularformel |
C10H14ClNO3 |
Molekulargewicht |
231.67 g/mol |
IUPAC-Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H |
InChI-Schlüssel |
HAFFLVZSHUWNDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


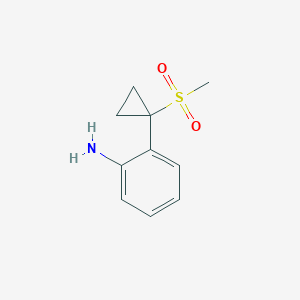

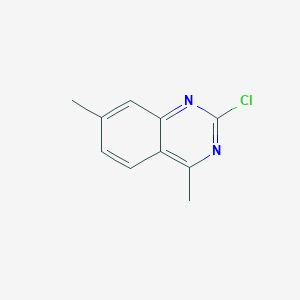
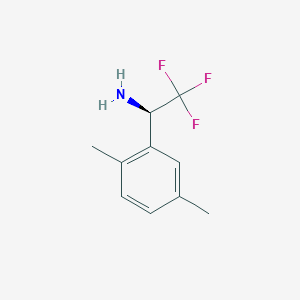
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
